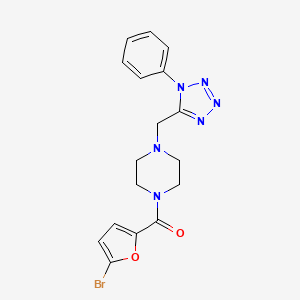

(5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

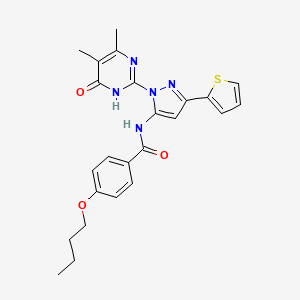

The compound (5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a research chemical. It has a molecular formula of C17H17BrN6O2 and a molecular weight of 417.267.

Molecular Structure Analysis

The compound contains a bromofuran moiety, a phenyl-tetrazolyl moiety, and a piperazinyl moiety. Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Aplicaciones Científicas De Investigación

Protein Tyrosine Kinase (PTK) Inhibition

The compound has been investigated for its inhibitory activity against protein tyrosine kinases (PTKs). PTKs play crucial roles in cell signaling pathways, regulating processes like proliferation, growth, and differentiation. Several derivatives of this compound have shown promising PTK inhibitory activity, comparable to or even better than genistein, a well-known reference compound .

Anticancer Potential

Due to its unique structure and bromophenol core, this compound has drawn attention as a potential anticancer agent. Researchers have explored its cytotoxic effects against cancer cells. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Antioxidant Properties

Bromophenols, including this compound, exhibit antioxidative effects. These properties are valuable in combating oxidative stress and protecting cells from damage caused by free radicals. Investigating its antioxidant potential could lead to therapeutic applications .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. Researchers have evaluated their effectiveness against various pathogens, making them potential candidates for novel antimicrobial agents .

Anti-Inflammatory Effects

Inflammation plays a critical role in various diseases. Some bromophenols have demonstrated anti-inflammatory effects. Exploring the anti-inflammatory potential of this compound could contribute to drug development .

Enzyme Inhibition

Beyond PTKs, this compound may interact with other enzymes. Investigating its inhibitory effects on specific enzymes could reveal additional therapeutic applications .

For reference, the molecular formula of this compound is C17H17BrN6O2.

Mecanismo De Acción

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, preventing the formation of microtubules . As a result, the compound disrupts the mitotic spindle, which is essential for cell division, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of tubulin polymerization affects the mitotic spindle assembly , leading to the disruption of the cell cycle . This disruption results in cell cycle arrest at the sub-G1 and G2/M phase . The compound’s action on the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

In silico studies suggest that it possessesdrug-like properties

Result of Action

The compound’s action on tubulin and the cell cycle leads to apoptosis . In vitro studies have shown that the compound has cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 . The compound induces apoptosis in a concentration-dependent manner .

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O2/c18-15-7-6-14(26-15)17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)13-4-2-1-3-5-13/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFRKPVAZFUAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2770911.png)

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B2770913.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)

![2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B2770921.png)

![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)

![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)